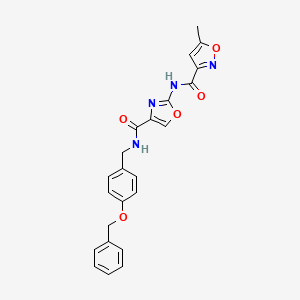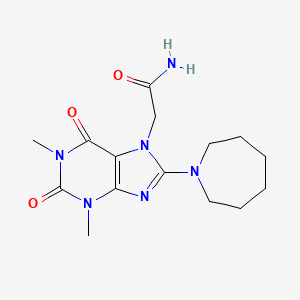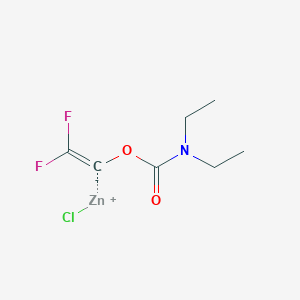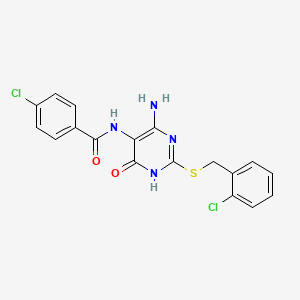
N-(4-((4-(苄氧基)苄基)氨基甲酰基)恶唑-2-基)-5-甲基异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields, including chemistry and pharmaceuticals
科学研究应用
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide finds applications across multiple disciplines:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Medicine: : Investigated for its role in developing new pharmaceuticals, especially those targeting specific pathways or receptors.
Industry: : Utilized in the creation of polymers and other materials with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves several key steps:
Formation of Oxazole Ring: : This can be achieved via a cyclization reaction, often involving reagents like carboxylic acids and amines under conditions such as heating or the use of catalysts.
Introduction of the Carbamoyl Group: : This typically involves the reaction of an amine with a carbamoyl chloride derivative under controlled temperatures.
Attachment of the Benzyloxybenzyl Group: : This step may require nucleophilic substitution reactions, where the benzyloxybenzyl halide reacts with the intermediate compound.
Industrial Production Methods
For large-scale production, these reactions need to be optimized for efficiency and yield. This often involves selecting the right solvents, temperature control, and catalysts to drive the reactions to completion while minimizing by-products.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of various oxides or introduction of new functional groups.
Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents to simplify the compound’s structure.
Substitution: : Particularly, nucleophilic substitution reactions where various substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halides, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend largely on the reagents and conditions used but can range from simple alcohols and amines to complex cyclic compounds with varied functional groups.
作用机制
The compound’s mechanism of action is typically governed by its ability to interact with molecular targets such as enzymes or receptors. The specific pathways involved may include:
Binding to Enzymes: : Inhibiting or modifying enzyme activity.
Receptor Interaction: : Modulating receptor activity in cellular pathways.
相似化合物的比较
N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide stands out among similar compounds due to its unique structural arrangement and functional groups. For instance:
Similar Compounds: : Compounds like benzyloxybenzamide derivatives or oxazole-containing molecules.
Uniqueness: : Its combination of benzyloxy, carbamoyl, and isoxazole groups contribute to its distinctive chemical behavior and applications.
属性
IUPAC Name |
5-methyl-N-[4-[(4-phenylmethoxyphenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-15-11-19(27-32-15)22(29)26-23-25-20(14-31-23)21(28)24-12-16-7-9-18(10-8-16)30-13-17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCFGYQIUBLRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)



![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2373494.png)

![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)


![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)
![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
